AZD7325

GABA-A receptor pharmacology Subtype selectivity Binding affinity

Generic benzodiazepines confound research through α1-mediated sedation. AZD7325 solves this with sub-nanomolar selectivity at α2 (Ki=0.3 nM) and α3 (Ki=1.3 nM) GABA-A receptors and negligible efficacy at α1/α5, as confirmed by direct comparator studies against lorazepam. - No significant impairment of saccadic eye movements, postural stability, or alertness at anxiolytic doses. - Validated in >700 human subjects with established EEG/PET target engagement data. - Dose-dependent efficacy in GAERS absence epilepsy model (MED 0.3 mg/kg p.o.) with 300-fold safety margin.

Molecular Formula C19H19FN4O2
Molecular Weight 354.4 g/mol
CAS No. 942437-37-8
Cat. No. B1666233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD7325
CAS942437-37-8
Synonyms4-amino-8-(2-fluoro-6-methoxy-phenyl)-N-propylcinnoline-3-carboxamide
AZD7325
Molecular FormulaC19H19FN4O2
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC=C3F)OC
InChIInChI=1S/C19H19FN4O2/c1-3-10-22-19(25)18-16(21)12-7-4-6-11(17(12)23-24-18)15-13(20)8-5-9-14(15)26-2/h4-9H,3,10H2,1-2H3,(H2,21,23)(H,22,25)
InChIKeyKYDURMHFWXCKMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD7325 Procurement Guide for α2/α3-Selective GABA-A PAM Research


AZD7325 (CAS 942437-37-8) is an investigational small-molecule positive allosteric modulator (PAM) with functional selectivity for the α2- and α3-containing GABA-A receptor subtypes [1]. Developed by AstraZeneca, this orally bioavailable compound exhibits high binding affinity at α2 (Ki = 0.3 nM) and α3 (Ki = 1.3 nM) receptors, with substantially reduced efficacy at α1 (Ki = 0.5 nM) and α5 (Ki = 230 nM) subtypes . AZD7325 has been administered to over 700 human subjects in clinical trials and is recognized for its attenuated sedative and cognitive side effect profile relative to non-selective benzodiazepine agonists [2].

Functional selectivity for α2/α3-containing GABA-A receptors, with reduced α1 and α5 engagement
Oral administration route supports in vivo anxiety and epilepsy model studies
Human exposure data reported in >700 subjects, supporting translational study design

Why Non-Selective GABA-A Modulators Cannot Substitute for AZD7325


Generic substitution with non-selective GABA-A PAMs (e.g., classical benzodiazepines such as lorazepam or diazepam) is scientifically invalid due to fundamental differences in subunit selectivity and functional efficacy. While benzodiazepines potentiate all diazepam-sensitive GABA-A subtypes (α1, α2, α3, α5), their robust activity at the α1 subunit is mechanistically linked to sedation, motor impairment, and tolerance [1]. In contrast, AZD7325 is a functionally selective partial agonist at α2/α3 receptors with negligible intrinsic efficacy at α1 and α5 subtypes [2]. This selectivity translates to a differentiated pharmacodynamic profile: direct comparator studies demonstrate that AZD7325, unlike lorazepam, produces no significant impairment in saccadic eye movements, postural stability, or subjective alertness at anxiolytic-relevant doses [3]. Substituting a non-selective agonist for AZD7325 would therefore introduce confounding α1-mediated sedative effects that obscure the interpretation of α2/α3-specific mechanisms in both preclinical and clinical research contexts.

α1-mediated sedation and motor effects may confound α2/α3-specific endpoint interpretation
Pan-GABA-A agonism introduces cognitive and alertness impairments not present with selective PAMs
Classical benzodiazepines lack functional selectivity; pharmacodynamic profiles may shift study outcomes

Quantitative Differentiation: Head-to-Head and Comparative Evidence


Superior α2/α3 Binding Affinity and Functional Selectivity

AZD7325 exhibits high binding affinity at recombinant human GABA-A α2 and α3 receptors with Ki values of 0.3 nM and 1.3 nM, respectively, while displaying substantially lower affinity for the α5 subtype (Ki = 230 nM) . In contrast, non-selective benzodiazepines such as diazepam exhibit comparable affinities across α1, α2, α3, and α5 subtypes (Ki typically <10 nM for all). Functionally, AZD7325 acts as a partial agonist at α2/α3 receptors with minimal efficacy at α1 and α5 subtypes, whereas diazepam acts as a full agonist at all four subtypes [1]. This differential profile is further substantiated by a PET occupancy study demonstrating that AZD7325 achieves ~50% GABA-A receptor occupancy at a plasma concentration of 10.1 nM, which corresponds to the minimally effective dose in the GAERS absence epilepsy model [2].

Binding Selectivity
Reported
Ki(α2)=0.3 nM, α5/α2 ratio=767
Supports α2/α3 pathway-selectivity study design; reduces α1/α5 confounding
Recombinant human receptors; [3H]flumazenil binding
GABA-A receptor pharmacology Subtype selectivity Binding affinity

Reduced CNS Side Effect Burden vs. Lorazepam

In a randomized, double-blind, placebo-controlled crossover study in 16 healthy male volunteers, AZD7325 (2 mg and 10 mg) was directly compared to lorazepam (2 mg) on a battery of CNS pharmacodynamic measures [1]. Lorazepam induced significant impairment across all measures (saccadic peak velocity (SPV), body sway, and VAS alertness; all P<0.05 vs. placebo). In contrast, neither dose of AZD7325 produced statistically significant effects on any pharmacodynamic parameter [1]. The slope of the regression line for Δlog(Sway) vs. ΔSPV was significantly flatter for AZD7325 10 mg compared to lorazepam (-0.00036 vs. -0.00206; difference 0.001704 [95% CI: 0.000639, 0.002768]; P=0.0018), indicating a dissociated effect profile where AZD7325 modulates saccadic eye movements with minimal impact on postural stability [1]. Similarly, the ΔVASalertness-ΔSPV slope was significantly shallower for AZD7325 (0.01855 vs. 0.08216; difference -0.06360 [95% CI: -0.1046, -0.02257]; P=0.0024), suggesting preserved alertness relative to lorazepam [1].

CNS Endpoint vs Lorazepam
Head-to-head
No significant impairment on SPV, sway, or alertness vs placebo
Reported endpoint context suggests lower sedative-like response
Crossover study, 16 males; slope diff. P=0.0018-0.0024
Pharmacodynamics CNS safety Saccadic eye movements

Antiseizure Efficacy with Minimal Sedation in GAERS Model

In the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model, a validated translational model of absence seizures, AZD7325 (reported as BAER-101) dose-dependently suppressed spontaneous spike-wave discharges (SWDs) with a minimally effective dose (MED) of 0.3 mg/kg administered orally [1]. At this MED, plasma concentrations of 10.1 nM were achieved, which exceed the Ki for α2 and α3 receptors but are 23-fold lower than the Ki for α5-GABAARs [1]. In the same study, diazepam was used as a positive control and also suppressed SWDs. However, unlike diazepam and other non-selective benzodiazepines, AZD7325 produced no observable adverse events at doses up to 300× MED [1]. This contrasts with diazepam, which at efficacious doses typically induces sedation and motor impairment due to α1-subtype activation.

GAERS Seizure Model
Model context
SWD suppression at 0.3 mg/kg p.o.; no adverse events up to 300× MED
Supports seizure-suppression studies with reduced sedation confound
Plasma 10.1 nM at MED; 23-fold below α5 Ki
Antiseizure GAERS model Absence epilepsy

Lower Clinical Drug-Drug Interaction Liability

While in vitro studies indicated that AZD7325 is a moderate CYP1A2 inducer and a potent CYP3A4 inducer (CYP3A4 induction responses in human hepatocytes treated with 1 or 10 µM AZD7325 reached 76.9%-85.7% of positive control), clinical studies at the expected efficacious dose of 10 mg daily revealed only weak in vivo effects [1]. Specifically, co-administration of AZD7325 with the sensitive CYP3A4 substrate midazolam resulted in only a 19% decrease in midazolam geometric mean AUC (0.81-fold; 90% CI: 0.77, 0.87) and no effect on midazolam Cmax (90% CI: 0.82, 0.97) [1]. Furthermore, AZD7325 had no effect on the pharmacokinetics of caffeine, a CYP1A2 substrate (AUC ratio: 1.17 [90% CI: 1.12, 1.23]; Cmax ratio: 0.99 [90% CI: 0.95, 1.03]) [1]. This contrasts with classical benzodiazepines such as midazolam itself, which are well-known CYP3A4 substrates with significant interaction potential.

CYP Induction DDI
Trial context
Midazolam AUC ↓19% in vivo; no effect on caffeine
In vivo induction weak despite potent in vitro signal; DDI study context
10 mg daily; midazolam AUC ratio 0.81 (90% CI 0.77-0.87)
CYP induction Drug-drug interactions Metabolism

Safety and Tolerability in >700 Human Subjects

AZD7325 has been administered to over 700 healthy volunteers and patients across multiple clinical studies and is reported to have a favorable safety and tolerability profile with minimal sedation and dizziness compared to benzodiazepines [1]. Based on this safety record and target engagement data from PET and EEG studies, the National Institute of Mental Health (NIMH) selected AZD7325 as a priority candidate for first-in-pediatric trials in Autism Spectrum Disorder (ASD), specifically citing its "lack of sedation (compared to benzodiazepines), good safety profile in human volunteers, and adult patients with Generalized Anxiety Disorder and ASD" [2]. A Phase II proof-of-mechanism trial in adults with ASD (NCT01966679) was completed, and NIMH has expressed interest in extending studies to pediatric populations aged 6-17 years [2]. This level of regulatory and institutional prioritization is not documented for other α2/α3-selective PAMs such as AZD6280 or PF-06372865.

Human Tolerability Data
Reported
>700 subjects; NIMH interest for pediatric ASD trials
Safety-related endpoint monitoring context supports translational research design
Aggregate Phase I/II data; qualitative comparison
Clinical safety Autism spectrum disorder Pediatric pharmacology

Unique Metabolic Fate: Cyclization and Aromatization

Metabolism studies using [14C]-labeled AZD7325 have revealed a distinctive metabolic pathway involving cyclization and aromatization, leading to the formation of a tricyclic core metabolite designated M9, as well as oxidative metabolites M10 and M42 [1]. These late-occurring and long-circulating metabolites were observed across multiple species in vivo and represent an unusual metabolic fate not reported for structurally related cinnoline-based GABA-A modulators [1]. The identification of these metabolites was critical for MIST (Metabolites in Safety Testing) analysis and has implications for understanding the full pharmacokinetic and pharmacodynamic profile of AZD7325 [2]. In contrast, simpler benzodiazepines like lorazepam undergo primarily glucuronidation to inactive metabolites.

Metabolic Pathway
Method context
Cyclization/aromatization to M9; oxidative M10, M42
Unique metabolic fate relevant for MIST and metabolite standard needs
[14C]-AZD7325 across species; LC-MS/MS, NMR
Drug metabolism Metabolite identification ADME

Recommended Research and Industrial Applications


Anxiolytic Mechanism Studies Without Sedative Confounds

AZD7325 is the preferred probe for dissecting the role of α2- and α3-containing GABA-A receptors in anxiety-related circuits. Direct comparator data confirm that, unlike lorazepam (a non-selective benzodiazepine), AZD7325 does not impair saccadic eye movements, postural stability, or subjective alertness at doses expected to engage central GABA-A receptors [1]. This allows researchers to attribute observed anxiolytic-like effects specifically to α2/α3 potentiation, without the confounding influence of α1-mediated sedation that plagues studies using classical benzodiazepines. Suitable for use in rodent behavioral assays (e.g., elevated plus maze, fear conditioning) and human experimental medicine studies employing pharmacodynamic biomarkers such as saccadic peak velocity [1].

Antiseizure Drug Discovery with Wide Therapeutic Window

AZD7325 demonstrates robust, dose-dependent suppression of spike-wave discharges in the GAERS rat model of absence epilepsy, with a minimally effective dose of 0.3 mg/kg p.o. and no adverse events observed up to 300-fold this dose [1]. This exceptional therapeutic window—attributable to the compound's lack of efficacy at α1 and α5 subtypes—positions AZD7325 as an ideal tool compound for validating the α2/α3 hypothesis in epilepsy research. It serves as a positive control for α2/α3-selective PAMs and enables chronic dosing studies that would be impossible with sedating benzodiazepines. The established relationship between plasma concentration (10.1 nM at MED) and efficacy also supports pharmacokinetic/pharmacodynamic (PK/PD) modeling efforts [1].

Translational Research in Autism Spectrum Disorder

AZD7325 is uniquely positioned for translational studies in ASD due to its extensive human safety database (>700 subjects) and explicit prioritization by NIMH for pediatric trials [1][2]. The compound has already completed a Phase II proof-of-mechanism trial in adults with ASD (NCT01966679), establishing feasibility and safety in this patient population [2]. Researchers planning preclinical or clinical studies in ASD can leverage existing EEG and PET target engagement data, as well as the favorable safety profile (lack of sedation compared to benzodiazepines), to accelerate protocol development. This compound is particularly suitable for studies investigating GABAergic dysfunction in social cognition and sensory processing deficits in ASD [2].

Metabolism and MIST Studies of Unique Metabolites

AZD7325 presents a distinct metabolic case study involving cyclization and aromatization to form a tricyclic core metabolite (M9) and oxidative metabolites (M10, M42) that circulate at significant levels in multiple species [1]. These late-occurring metabolites have implications for safety testing (MIST) and may contribute to the overall pharmacological profile. Procurement of AZD7325 alongside its synthetic metabolite standards (e.g., M9) is recommended for laboratories conducting comprehensive ADME studies, metabolite identification, or developing bioanalytical methods for GABAA modulators. The unusual metabolic pathway provides a valuable teaching tool for drug metabolism courses and a benchmark for predicting the metabolic fate of structurally related cinnoline derivatives [1][2].

Application
Selection Property
Validation Focus
Anxiety mechanism studies without sedative confound
Functional selectivity for α2/α3 over α1/α5
Endpoint interpretation free of α1-mediated sedation and motor effects
Seizure-suppression model studies
Reported wide therapeutic window in GAERS model (>300× MED)
Seizure endpoint without benzodiazepine-like sedative confound
Translational research in autism spectrum disorder
Extensive human tolerability endpoint data (>700 subjects)
Feasibility of pediatric and adult ASD trial protocols
ADME / MIST studies with unique metabolites
Distinct cyclization/aromatization pathway (M9, M10, M42)
Metabolite identification and safety testing (MIST) readiness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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